molecular formula C17H14N2O B14047062 (3,5-Di(pyridin-4-yl)phenyl)methanol

(3,5-Di(pyridin-4-yl)phenyl)methanol

Cat. No.: B14047062
M. Wt: 262.30 g/mol
InChI Key: RRLLSOQTUJFYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Di(pyridin-4-yl)phenyl)methanol is an organic compound with the molecular formula C17H14N2O and a molecular weight of 262.31 g/mol It is characterized by the presence of two pyridine rings attached to a phenyl group, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di(pyridin-4-yl)phenyl)methanol typically involves the reaction of 3,5-dibromobenzyl alcohol with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Types of Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3,5-Di(pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can interact with biological macromolecules, leading to various biological effects . Additionally, the presence of pyridine rings allows for π-π stacking interactions and hydrogen bonding, which contribute to its activity .

Comparison with Similar Compounds

Comparison: (3,5-Di(pyridin-4-yl)phenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties that make it suitable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

(3,5-dipyridin-4-ylphenyl)methanol

InChI

InChI=1S/C17H14N2O/c20-12-13-9-16(14-1-5-18-6-2-14)11-17(10-13)15-3-7-19-8-4-15/h1-11,20H,12H2

InChI Key

RRLLSOQTUJFYRV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)CO)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.